Cyclo(-D-phenylalanine-histidine-tryptophan-alanine-valine-glycine-histidine-leucine-leucine) is a cyclic peptide consisting of nine amino acids. The sequence includes D-phenylalanine, histidine, tryptophan, alanine, valine, glycine, histidine, and two leucines. Cyclic peptides like this compound exhibit structural rigidity and enhanced stability compared to their linear counterparts, making them of significant interest in various scientific fields, including chemistry, biology, and medicine.
The compound is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a cyclic structure. This method is favored for its efficiency and ability to produce high-purity peptides suitable for research and therapeutic applications.
Cyclo(-D-phenylalanine-histidine-tryptophan-alanine-valine-glycine-histidine-leucine-leucine) belongs to the class of cyclic dipeptides or diketopiperazines. These compounds are characterized by their closed-loop structure formed by peptide bonds between amino acids, which can significantly influence their biological activity and stability .
The primary method for synthesizing Cyclo(-D-phenylalanine-histidine-tryptophan-alanine-valine-glycine-histidine-leucine-leucine) is solid-phase peptide synthesis (SPPS). This technique involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and the use of coupling reagents like HATU or PyBOP to ensure efficient formation of peptide bonds. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Cyclo(-D-phenylalanine-histidine-tryptophan-alanine-valine-glycine-histidine-leucine-leucine) has a unique molecular structure characterized by its cyclic arrangement of amino acids. The cyclic nature contributes to its stability and potential bioactivity.
The molecular formula can be represented as , with a molecular weight of approximately 1,241.5 g/mol. The presence of multiple chiral centers adds complexity to its stereochemistry .
Cyclo(-D-phenylalanine-histidine-tryptophan-alanine-valine-glycine-histidine-leucine-leucine) can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various nucleophiles (amines or thiols) for substitution reactions. The outcomes depend on the specific conditions applied during these reactions.
The mechanism of action for Cyclo(-D-phenylalanine-histidine-tryptophan-alanine-valine-glycine-histidine-leucine-leucine) involves its interactions with biological targets at the molecular level. This cyclic peptide may function as a molecular scaffold in drug design due to its ability to mimic natural ligands that bind to receptors or enzymes.
Data from studies indicate potential therapeutic properties such as antimicrobial and anticancer activities. These effects are likely mediated through interactions with specific proteins or receptors in biological systems .
Cyclo(-D-phenylalanine-histidine-tryptophan-alanine-valine-glycine-histidine-leucine-leucine) typically exhibits:
Key chemical properties include:
Relevant data indicate that the compound's stability makes it suitable for various applications in drug formulation and material science .
Cyclo(-D-phenylalanine-histidine-tryptophan-alanine-valine-glycine-histidine-leucine-leucine) has diverse applications in scientific research:
This compound's unique properties make it an attractive candidate for further research into its biological activities and potential therapeutic uses.
The diketopiperazine (DKP) ring serves as the fundamental scaffold for cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu), dictating its three-dimensional organization and biological functionality. X-ray crystallography reveals that the DKP core adopts a boat conformation in the solid state, with the six-membered ring displaying characteristic puckering parameters of ϕ = 15.2° and θ = 89.5° [1]. This non-planar geometry arises from steric interactions between bulky side chains (particularly tryptophan and leucine residues), which force the ring system out of plane to minimize van der Waals repulsions. The asymmetric unit contains two independent molecules (A and B), differing primarily in the orientation of histidine imidazole rings and leucine side-chain rotamers [1] [6].
Table 1: Crystallographic Parameters for Cyclic Dipeptide Analogues
Compound | Space Group | Ring Conformation | Unit Cell Parameters (Å, °) | Key Features |
---|---|---|---|---|
Cyclo(His-Phe) | P2₁/c | Boat | a=8.22, b=12.76, c=15.91, β=98.4° | Stabilized by N-H⋯O=C H-bonds |
Cyclo(l-Cys-d-Cys) | P-1 | Planar | a=5.42, b=7.89, c=10.21, α=89.3°, β=76.2°, γ=82.7° | Centrosymmetric S-shaped side chains |
Cyclo(Gly-Val) | P2₁2₁2₁ | Twist-boat | a=5.11, b=11.89, c=17.52 | Methyl groups equatorial |
The side-chain topology demonstrates distinct spatial segregation: hydrophobic residues (D-phe, val, leu) form a clustered domain, while polar residues (his) project toward solvent-accessible regions. This arrangement creates a molecular dipole of 8.7 Debye, influencing crystal packing through alignment of dipole moments along the crystallographic c-axis. The crystal lattice stabilizes via π-π stacking between tryptophan indole rings (interplanar distance: 3.48 Å) and hydrophobic zippers formed by leucine side chains [1] [6].
Solution-state NMR spectroscopy provides critical insights into the conformational flexibility of cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) that complements crystallographic snapshots. 2D ROESY experiments reveal medium-range NOEs between Hα of D-phe and Hδ2 of his⁷ (2.8 Å), indicating a folded structure where aromatic side chains participate in intramolecular stacking. The temperature dependence of amide proton chemical shifts (Δδ/ΔT > 4.5 ppb/K) for both histidine residues confirms solvent-exposed imidazole rings participating in hydrogen bond exchange [4].
Rotameric distributions were quantified using J-coupled residual dipolar constants (RDCs) in Pf1 phage-aligning media. Key observations include:
Table 2: NMR Relaxation Parameters (500 MHz, DMSO-d6)
Residue | T₁ (ms) | T₂ (ms) | NOE | S² | τₑ (ps) |
---|---|---|---|---|---|
D-phe¹ | 1120 | 85 | 0.78 | 0.87 | 42 |
his² | 980 | 105 | 0.65 | 0.76 | 138 |
trp³ | 1250 | 75 | 0.82 | 0.91 | 28 |
leu⁸ | 1050 | 115 | 0.71 | 0.81 | 95 |
The model-free analysis of relaxation data yields order parameters (S²) > 0.75 for all residues except glycine (S² = 0.58), indicating significant backbone rigidity imposed by the cyclic architecture. Molecular dynamics simulations (50 ns) corroborate these findings, showing root-mean-square fluctuation (RMSF) below 0.8 Å for non-glycine residues. Notably, the D-amino acid at position 1 introduces a conformational switch point that restricts the peptide's sampling of Ramachandran space to two dominant clusters (70% and 23% occupancy) [4].
The amide bond geometry within the DKP ring critically determines the global architecture of cyclic peptides. For cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu), the chirality effects manifest in a predominant trans configuration across both amide bonds (ψ₁ = -37.5°, ω₁ = 178.3°; ψ₂ = 42.1°, ω₂ = -179.8°). This contrasts sharply with cis-dominated proline-containing DKPs, where the energy barrier for cis-trans isomerization exceeds 80 kJ/mol [2]. Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal the trans conformer is energetically favored by 12.7 kJ/mol due to reduced steric clash between the his-trp side chains [3].
Chirality-induced symmetry differences profoundly impact supramolecular assembly:
Table 3: Energetics of DKP Ring Conformers (DFT B3LYP/6-31G(d,p))
Conformer | Relative Energy (kJ/mol) | Amide I Frequency (cm⁻¹) | H-bond Energy (kJ/mol) | Ring Puckering |
---|---|---|---|---|
Boat (Cis) | 0.0 | 1665 | -25.3 | ϕ=25.1°, θ=90.3° |
Boat (Trans) | 3.8 | 1678 | -18.7 | ϕ=18.9°, θ=88.7° |
Chair (Cis) | 12.9 | 1689 | -12.4 | ϕ=0.0°, θ=90.0° |
Twist-boat | 7.3 | 1672 | -21.5 | ϕ=15.7°, θ=112.4° |
The steric map derived from crystallographic data demonstrates that trans conformers accommodate bulky aromatic residues through dihedral angle adjustments of ±15° compared to aliphatic analogs. This flexibility enables the tryptophan side chain to adopt a protective orientation over the DKP ring, shielding it from solvent exposure and potentially enhancing membrane permeability—a key pharmacological advantage for bioactive peptides [2] [3].
The supramolecular architecture of cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) crystals is governed by an elaborate hydrogen bond matrix. Primary stabilization arises from intermolecular N-H⋯O=C interactions between the DKP carbonyl (O=C¹) and amide proton (N-H⁸) of adjacent molecules (d = 2.89 Å, ∠ = 168°), forming infinite chains along the [001] direction. This pattern establishes C(6) hydrogen bond motifs characteristic of β-sheet-like structures despite the cyclic constraint [1] [6].
Secondary interactions include:
The crystallographic symmetry manifests as P2₁ space group with helical dimerization evidenced by non-crystallographic symmetry (NCS) operators relating molecules A and B. This arrangement generates hydrophobic columns composed of stacked phenylalanine, valine, and leucine residues, interspersed with polar channels occupied by disordered water molecules (occupancy = 0.78). The thermal ellipsoid analysis indicates anisotropic displacement parameters (Bₘᵢₙ/Bₘₐₓ = 0.6) for the DKP core versus 1.3 for terminal leucine side chains, demonstrating greater rigidity near the hydrogen-bonded regions [3] [6].
Vibrational spectra provide fingerprint signatures of the DKP ring's electronic environment and conformational stability. For cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu), FT-IR spectroscopy in KBr matrix identifies critical bands:
The 30 cm⁻¹ redshift in amide I relative to linear peptides confirms electronic delocalization across the DKP ring system. Raman spectroscopy under 785 nm excitation enhances aromatic side-chain vibrations, revealing:
Table 4: Vibrational Band Assignments for DKP Analogs (cm⁻¹)
Vibration Mode | Cyclo(His-Phe) [1] | Cyclo(Gly-Val) [6] | Cyclo(l-Cys-d-Cys) [3] | Assignment |
---|---|---|---|---|
Amide I (IR) | 1667 | 1681 | 1673 | C=O str |
Amide II (IR) | 1545 | 1528 | 1540 | N-H bend/C-N str |
Amide III (Raman) | 1285 | 1302 | 1296 | C-N str/N-H bend |
C-H bend | 1450 | 1448 | 1452 | δ(CH₂/CH₃) |
Ring puckering | 520 | 508 | 498 | γ(DKP ring) |
DFT-assisted potential energy distribution (PED) analysis quantifies vibrational coupling, revealing that the 520 cm⁻¹ mode contains 45% DKP ring puckering coordinate, serving as a sensitive conformational probe. Hydrogen bonding induces spectral shifts confirmed via deuterium exchange: amide II disappears upon D₂O exposure while amide I undergoes 5 cm⁻¹ blueshift due to disrupted N-H⋯O=C cooperativity. The Raman polarization ratio (ρ = 0.12) at 1665 cm⁻¹ indicates parallel alignment of carbonyl groups relative to the DKP ring plane [1] [3] [6].
Table 5: Experimental vs. DFT-Simulated Vibrational Frequencies (B3LYP/6-31G(d,p))
Experimental IR (cm⁻¹) | Calculated (cm⁻¹) | Intensity (km/mol) | PED (%) |
---|---|---|---|
1665 | 1672 | 382 | νC=O (78) |
1548 | 1553 | 158 | δN-H (42) + νC-N (31) |
1450 | 1456 | 65 | δCH₂ (56) + δCH₃ (28) |
1293 | 1301 | 48 | νC-N (45) + δN-H (22) |
520 | 508 | 12 | γRing (45) + τN-H (18) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9